Cas no 14398-53-9 ((+)-cis,trans-Abscisic Acid)

(+)-cis,trans-Abscisic Acid (ABA) is a naturally occurring phytohormone critical for plant stress responses and growth regulation. Its biologically active (+)-cis,trans isomer plays a key role in mediating abiotic stress tolerance, including drought and salinity, by triggering stomatal closure and promoting adaptive physiological changes. This compound is widely utilized in plant physiology research to study stress signaling pathways, seed dormancy, and senescence. Its high purity and stereochemical specificity ensure reliable experimental reproducibility. As a standardized reference material, it supports investigations into ABA's molecular mechanisms, receptor interactions, and gene expression modulation. The product is essential for advancing research in plant biochemistry, agriculture, and environmental adaptation studies.
(+)-cis,trans-Abscisic Acid structure
(+)-cis,trans-Abscisic Acid structure
Product Name:(+)-cis,trans-Abscisic Acid
CAS No:14398-53-9
MF:C15H20O4
MW:264.316905021667
CID:138201
PubChem ID:24891341
Update Time:2025-11-01

(+)-cis,trans-Abscisic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pentadienoic acid,5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-
    • (-)-CIS, TRANS-ABSCISIC ACID
    • 2,4-Pentadienoic acid,5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2...
    • (-)-ABA
    • (+)-(S)-cis,trans-ABA
    • (+)-(S)-cis,trans-abscisic acid
    • (+)-2-cis,4-trans-abscisic acid
    • (R)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
    • (R)-abscisic acid
    • (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-
    • (S)-5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
    • ABSCISIC ACID
    • S-(+)-abscisic acid
    • (-)-cis,trans-Form
    • R(-)-Abscisic acid
    • (R)-(-)-Abscisic acid
    • (-)-cis,trans-ABSCISIC ACID (R-ABA)
    • [R]-5-[1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-EN-1-YL]-3-METHYL-[2Z,4E]-PENTADIENOIC ACID
    • (2Z,4E)-5-[1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1α-yl]-3-methyl-2,4-pentadienoic acid
    • (2Z,4E)-3-Methyl-5-(1β-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-yl)-2,4-pentadienoic acid
    • (+/-) 2-cis-4-trans-Abscisic acid, 98+%
    • 14398-53-9
    • 2,4-Pentadienoic acid, 5-((1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (2Z,4E)-
    • (7E,9Z)-(6R)-6-hydroxy-3-oxo-11-apo-epsilon-caroten-11-oic acid
    • 4F7961S98F
    • SCHEMBL11994582
    • Abscisic acid (-)-cis,trans-form [MI]
    • A3712EE6-19C7-40A5-BDC5-A2BF16B73541
    • 4jda
    • A9S
    • PBI-145
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-
    • UNII-4F7961S98F
    • (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
    • CHEBI:28937
    • Q27103973
    • (-)-cis,trans-Abscisic acid
    • (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid
    • DTXSID701033205
    • (-)-Abscisic acid
    • 21293-29-8
    • Abscisic acid, (-)-(2Z,4E)-
    • (-)-(R)-Abscisic acid
    • LMPR0103050008
    • (+)-Abscisic acid
    • 2,4-Pentadienoic acid,5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-,(2Z,4E)-
    • 2,4-Pentadienoic acid, 5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-
    • (-)-(2Z,4E)-abscisic acid
    • (-)-(cis,Trans)-abscisic acid
    • JLIDBLDQVAYHNE-QHFMCZIYSA-N
    • 1ST157481
    • (-)-(cis,trans)-Abscisic acid; (-)-Abscisic acid; (-)-ABA; (R)-abscisic acid; (-)-(R)-Abscisic acid
    • (+)-cis,trans-Abscisic Acid; 2,4-Pentadienoic acid, 5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-; 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(-)- (8CI); 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trim
    • (+)-cis,trans-AbscisicAcid
    • (+)-cis,trans-Abscisic Acid
    • MDL: MFCD00214244
    • Inchi: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1
    • InChI Key: JLIDBLDQVAYHNE-QHFMCZIYSA-N
    • SMILES: O[C@@]1(/C=C/C(=C\C(=O)O)/C)C(C)=CC(CC1(C)C)=O

Computed Properties

  • Exact Mass: 264.1362
  • Monoisotopic Mass: 264.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.193
  • Melting Point: 162-163°
  • Boiling Point: 458.7°C at 760 mmHg
  • Flash Point: 245.4°C
  • Refractive Index: 1.583
  • PSA: 74.6
  • LogP: 2.24990
  • Specific Rotation: D20 -426.2° (c = 1 in 0.005N H2SO4)

(+)-cis,trans-Abscisic Acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−20°C

(+)-cis,trans-Abscisic Acid Pricemore >>

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(+)-cis,trans-Abscisic Acid Related Literature

Additional information on (+)-cis,trans-Abscisic Acid

Introduction to (+)-cis,trans-Abscisic Acid (CAS No. 14398-53-9)

(+)-cis,trans-Abscisic Acid, with the chemical formula CAS No. 14398-53-9, is a naturally occurring plant hormone that plays a crucial role in various physiological processes. This compound, also known as Abscisic Acid (ABA), is widely recognized for its multifaceted functions in stress responses, seed dormancy, and growth regulation in plants. The unique stereochemistry of (+)-cis,trans-Abscisic Acid makes it distinct from other isomers and contributes significantly to its biological activity.

The significance of (+)-cis,trans-Abscisic Acid in modern research cannot be overstated. Recent studies have highlighted its pivotal role in enhancing plant resilience against abiotic stresses such as drought, salinity, and temperature fluctuations. Researchers have discovered that exogenous application of (+)-cis,trans-Abscisic Acid can significantly improve water use efficiency and stress tolerance in crops, making it a promising candidate for agricultural applications.

One of the most intriguing aspects of (+)-cis,trans-Abscisic Acid is its influence on seed dormancy and germination. Studies have demonstrated that ABA levels fluctuate during seed development, and manipulating these levels can regulate the timing of germination. This has led to innovative approaches in crop management, where controlled application of (+)-cis,trans-Abscisic Acid can optimize planting schedules and improve yield stability.

Beyond its role in plants, (+)-cis,trans-Abscisic Acid has garnered attention in the field of pharmaceutical research. Emerging evidence suggests that this compound may have potential applications in human health, particularly in modulating stress responses and inflammation. Preliminary studies indicate that ABA could interact with cellular signaling pathways involved in metabolic regulation and immune responses, opening new avenues for therapeutic development.

The synthesis and characterization of (+)-cis,trans-Abscisic Acid have been refined through advanced chemical methodologies. Modern techniques such as chiral resolution and enzymatic synthesis have enabled the production of high-purity ABA, facilitating more accurate biological evaluations. These advancements have not only improved our understanding of ABA's mechanisms but also paved the way for its integration into biotechnological applications.

In conclusion, (+)-cis,trans-Abscisic Acid (CAS No. 14398-53-9) represents a fascinating compound with broad implications across agriculture and pharmaceuticals. Its multifaceted roles in plant physiology and potential applications in human health underscore its importance as a subject of ongoing research. As scientific understanding continues to evolve, the applications of this remarkable hormone are likely to expand, offering new solutions to global challenges in food security and healthcare.

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